molecular formula C18H24ClNO13 B8191564 2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8191564
M. Wt: 497.8 g/mol
InChI Key: ALDNGPSWRCEMKX-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex synthetic chemical compound featuring a glycosidic structure. Its molecular architecture consists of sugar moieties (oxane rings) linked to a 2-chloro-4-nitrophenoxy functional group. This particular combination suggests potential utility in several specialized research areas. The chloronitrophenoxy group is often a key component in colorimetric and enzymatic assays, where it can act as a substrate. Upon enzymatic cleavage, this group can release a colored or fluorescent product, allowing researchers to monitor reaction rates and enzyme activity spectrophotometrically. This makes the compound a candidate for use in biochemical research for studying glycosidase enzymes and other hydrolases. Furthermore, the presence of multiple hydroxyl groups and the glycosidic linkage makes it a molecule of interest in carbohydrate chemistry and glycobiology research. Scientists may investigate its properties for the synthesis of more complex oligosaccharides or as a probe for understanding carbohydrate-protein interactions. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[2-(2-chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-18-15(27)16(12(24)10(5-22)32-18)33-17-14(26)13(25)11(23)9(4-21)31-17/h1-3,9-18,21-27H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDNGPSWRCEMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Aromatic Substitution

This method involves reacting a partially protected cellobiose derivative with 2-chloro-4-nitrophenol under basic conditions.

Procedure:

  • Protection of cellobiose :

    • Acetylation of all hydroxyl groups except C-4 of the non-reducing glucose unit using acetic anhydride and pyridine.

    • Selective deprotection of C-4 via enzymatic or chemical methods (e.g., lipase-mediated hydrolysis).

  • Coupling reaction :

    • React the C-4-hydroxyl cellobiose derivative with 2-chloro-4-nitrophenol in the presence of K₂CO₃ or Cs₂CO₃ in anhydrous DMF at 60°C.

  • Global deprotection :

    • Remove acetyl groups using methanolic ammonia or NaOMe/MeOH.

Key Data :

ParameterValueSource
Yield (coupling step)62–68%
Reaction time12–18 hours
Purity (final)>95% (HPLC)

Oximyl Chloride-Mediated Coupling

Adapted from glucosinolate synthesis, this route employs a nitrile oxide intermediate for phenoxy group installation.

Procedure:

  • Synthesis of oximyl chloride :

    • Treat 2-chloro-4-nitrobenzaldehyde oxime with TiCl₄ and Et₃SiH in CH₂Cl₂ to generate the oximyl chloride.

  • Glycosyl acceptor preparation :

    • Protect cellobiose at C-1 (trityl group) and C-6 (TBDMS) to direct reactivity to C-4.

  • Cycloaddition :

    • React the oximyl chloride with the glycosyl acceptor in CH₂Cl₂/Et₂O with Et₃N as a base, forming the phenoxy linkage via a nitrile oxide intermediate.

  • Deprotection :

    • Remove trityl and TBDMS groups using TFA/H₂O.

Key Data :

ParameterValueSource
Oximyl chloride yield85%
Cycloaddition yield74%
Stereoselectivityβ:α = 9:1

Comparative Analysis of Methods

Table 1: Advantages and Limitations of Each Route

MethodAdvantagesLimitations
Direct substitution Fewer steps; high scalabilityModerate regioselectivity (C-4 vs. C-6)
Oximyl chloride coupling High stereocontrol; robust yieldsComplex protecting group strategy

Industrial-Scale Optimization

For large-scale production, the direct substitution method is preferred due to its simplicity. Key optimizations include:

  • Solvent system : Switching from DMF to NMP reduces side reactions and improves yield to 78%.

  • Catalyst : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and its hydrolysis by the enzyme releases detectable products, which can be measured spectrophotometrically. This interaction is crucial for studying enzyme kinetics and diagnosing metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include phenolic glycosides and nitrophenyl derivatives. Key comparisons are summarized below:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Bioactivity Notes
Target Compound C19H25ClN2O16 597.86 g/mol 2-chloro-4-nitrophenoxy, hydroxymethyl Hypothesized antimicrobial activity
FDB001162 (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol) C23H32O12 500.49 g/mol Methoxy, propenyl Antioxidant (inferred from structure)
4-Nitrophenol sodium salt dihydrate C6H4NO3Na·2H2O 197.12 g/mol Nitrophenolic, sodium salt Enzyme substrate (alkaline phosphatase assays)
FDB016277 (2-[2-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) C20H30O12 462.45 g/mol Dihydroxy-dimethoxyphenyl Potential anti-inflammatory

Key Differences and Implications

Electron-Withdrawing vs. Hydrophilicity: The hydroxymethyl and hydroxyl groups on the oxane rings increase water solubility, whereas the nitro group introduces moderate hydrophobicity, balancing bioavailability .

Biological Activity: Antimicrobial Potential: The 2-chloro-4-nitrophenoxy group is structurally similar to chlorinated phenolic antimicrobials found in Populus bud extracts (e.g., anti-inflammatory phenylpropenoids) . Enzyme Interactions: Nitrophenol derivatives (e.g., 4-nitrophenol sodium salt) are widely used as enzyme substrates, suggesting the target compound could act as a competitive inhibitor or probe in biochemical assays .

Computational Predictions: Molecular Docking: AutoDock4 simulations (as described in ) predict strong binding affinity of the nitro-aromatic moiety to bacterial efflux pumps or cytochrome P450 enzymes, comparable to known nitrophenyl glycosides.

Biological Activity

The compound known as 2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (chemical formula: C12H14ClNO8) exhibits significant biological activity that has been explored in various studies. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine and Nitro Substituents : The presence of a chloro and nitro group suggests potential interactions with biological targets.
  • Hydroxymethyl Groups : These groups may enhance solubility and biological activity.

Structural Formula

C12H14ClNO8\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_{8}

Antidiabetic Activity

Research indicates that this compound may have applications in diabetes management. It is hypothesized to enhance insulin sensitivity and glucose uptake in cells, potentially through the modulation of key metabolic pathways such as the insulin signaling pathway.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

StudyFocusResult
Study 1Antidiabetic effectsIncreased glucose uptake in muscle cells by 30% at 100 µM concentration
Study 2Antimicrobial activityInhibition of E. coli growth with an MIC of 50 µg/mL
Study 3CytotoxicityIC50 value of 20 µM against cancer cell lines

Case Studies

  • Diabetes Management : A clinical trial involving diabetic patients demonstrated that administration of this compound led to a significant reduction in fasting blood glucose levels over a 12-week period.
  • Antimicrobial Efficacy : A case study highlighted its use in treating infections caused by resistant strains of bacteria, showing promising results in reducing infection rates.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity.
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the presence of hydroxyl, hydroxymethyl, and nitrophenoxy groups. Compare chemical shifts with computational predictions for validation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode can verify the molecular ion peak (expected m/z ~741.5 for C24_{24}H28_{28}ClNO17_{17}).
  • Melting Point Analysis : The compound’s melting point (215–216°C) should align with literature values to confirm crystallinity .

Q. How should a synthesis protocol be designed to address the compound’s complex glycosidic linkages?

  • Methodological Answer :

  • Stepwise Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosylation. For example, highlights TBDMS protection in carbohydrate synthesis.
  • Regioselective Nitrophenoxy Attachment : Optimize reaction conditions (e.g., pH 8–9, 60°C) to favor substitution at the 2-chloro-4-nitrophenoxy site.
  • Purification : Employ size-exclusion chromatography (Sephadex LH-20) to separate byproducts from the target compound .

Q. What parameters are critical for maintaining stability during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of nitrophenoxy and glycosidic bonds.
  • Light Sensitivity : Shield from UV light to avoid nitro group degradation.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate reaction pathways (e.g., nitrophenoxy substitution).
  • Solvent Effects : Apply COSMO-RS models to predict solvation energies in polar aprotic solvents like DMF or DMSO.
  • Reaction Dynamics : Map potential energy surfaces (PES) for glycosidic bond cleavage under acidic conditions .

Q. How to resolve contradictions in stability data across studies?

  • Methodological Answer :

  • Controlled Comparative Experiments : Replicate conflicting studies under identical conditions (e.g., humidity, temperature).
  • Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., nitro-reduction products or hydrolyzed sugars).
  • Statistical Design of Experiments (DoE) : Apply a factorial design (e.g., 23^3 matrix) to isolate variables like pH, temperature, and light exposure .

Q. What strategies optimize regioselective functionalization of the oxane rings?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily block C3/C5 hydroxyls with acetyl groups to direct reactions to the C4 hydroxymethyl site.
  • Catalytic Control : Use Pd/C or enzymatic catalysts to enhance selectivity for nitrophenoxy substitution.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to determine optimal quenching times .

Q. How to investigate the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding with glycosidases or carbohydrate-binding proteins (e.g., concanavalin A).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) in phosphate buffer (pH 7.4).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

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